Phosphonic acid, ethyl-, dibutyl ester
Description
Contextualization within Organophosphorus Chemistry and Ester Derivatives
Phosphonic acid, ethyl-, dibutyl ester, also known as dibutyl ethylphosphonate, belongs to the broad class of organophosphorus compounds. A defining characteristic of these compounds is the presence of a direct carbon-to-phosphorus (C–P) bond. This covalent bond is notably stable and distinguishes phosphonates from phosphate (B84403) esters, which feature a phosphorus-oxygen-carbon (P–O–C) linkage.
Structurally, phosphonates are organic derivatives of phosphonic acid (H₃PO₃), featuring a tetrahedral phosphorus center. wikipedia.org They are formally considered esters of phosphonic acids where the acidic hydrogens are replaced by organic groups, such as the ethyl and butyl groups in the compound of focus. The general formula for phosphonate (B1237965) esters is (RO)₂(O)R', where in this specific case, 'R' represents a butyl group and 'R'' represents an ethyl group. The presence of the phosphoryl (P=O) group imparts significant polarity, influencing the molecule's reactivity and physical properties.
The synthesis of phosphonate esters is well-established in organic chemistry, with cornerstone methods like the Michaelis–Arbuzov reaction providing a primary route for forming the C–P bond. wikipedia.orgnih.gov This reaction typically involves the transformation of a trialkyl phosphite (B83602) into a dialkyl phosphonate. nih.gov The stability conferred by the C-P bond makes phosphonate esters more resistant to hydrolysis compared to their phosphate ester counterparts.
| Identifier | Value |
|---|---|
| Chemical Name | This compound |
| Common Name | Dibutyl ethylphosphonate |
| CAS Number | 2404-58-2 |
| Molecular Formula | C₁₀H₂₃O₃P |
Research Significance of Phosphonate Esters in Contemporary Chemistry
The academic and industrial significance of phosphonate esters has grown considerably since their development in the early 20th century. Their inherent stability and versatile functionality make them valuable in numerous fields. In materials science, organophosphorus compounds, including phosphonate esters, are widely used as flame retardants and plasticizers. wikipedia.org
In the field of organic synthesis, phosphonate esters are crucial intermediates. The Horner–Wadsworth–Emmons reaction, for example, utilizes phosphonate carbanions to synthesize alkenes with high stereoselectivity. Furthermore, their unique properties have led to applications as additives in lubricants and as effective chelating agents for metal ions. wikipedia.org
The structural similarity of the phosphonate group to the phosphate group has been extensively exploited in medicinal chemistry and biochemistry. nih.gov Phosphonates act as stable bioisosteres of phosphates, meaning they can mimic the function of phosphate groups while being resistant to enzymatic cleavage. nih.govresearchgate.net This has led to the development of a variety of bioactive compounds, including antiviral drugs like Tenofovir, herbicides such as glyphosate, and bisphosphonate drugs used to treat bone resorption diseases. wikipedia.orgnih.govresearchgate.net The research applications of phosphonate esters are diverse, ranging from agricultural chemicals to the synthesis of complex pharmaceutical agents. researchgate.net
While extensive research exists for the phosphonate ester class, specific academic studies focusing solely on dibutyl ethylphosphonate are limited. However, detailed physicochemical data has been published. A critical evaluation of its solubility in water was conducted as part of the IUPAC-NIST Solubility Data Series, providing valuable experimental findings. aip.orgnist.gov This research presents precise measurements of the mutual solubility of dibutyl ethylphosphonate and water across a range of temperatures, which is fundamental data for process chemistry and environmental science.
| Solubility of Dibutyl Ethylphosphonate in Water | Solubility of Water in Dibutyl Ethylphosphonate | ||
|---|---|---|---|
| Temperature (K) | Mole Fraction (x₁) | Temperature (K) | Mole Fraction (x₂) |
| 281.75 | 1.241 × 10⁻³ | 278.35 | 0.1819 |
| 292.65 | 8.35 × 10⁻⁴ | 282.95 | 0.1945 |
| 307.65 | 5.74 × 10⁻⁴ | 289.35 | 0.2140 |
| 326.15 | 4.10 × 10⁻⁴ | 302.65 | 0.2880 |
| 317.55 | 0.3084 |
Scope and Objectives of the Comprehensive Academic Research Outline
The objective of this article is to present a focused and scientifically accurate summary of this compound. The scope is strictly limited to its chemical classification, the established research importance of the broader phosphonate ester family, and the presentation of specific, published experimental data for the compound itself. By contextualizing the compound within organophosphorus chemistry and highlighting the diverse applications of its chemical class, this review aims to provide a foundational understanding of its academic relevance. The inclusion of detailed solubility data serves as a concrete example of the specific research findings available for this particular molecule.
Structure
3D Structure
Properties
CAS No. |
2404-58-2 |
|---|---|
Molecular Formula |
C10H23O3P |
Molecular Weight |
222.26 g/mol |
IUPAC Name |
1-[butoxy(ethyl)phosphoryl]oxybutane |
InChI |
InChI=1S/C10H23O3P/c1-4-7-9-12-14(11,6-3)13-10-8-5-2/h4-10H2,1-3H3 |
InChI Key |
SBRBXWIDHBSVPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(CC)OCCCC |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Chemical Transformations
Direct Synthesis Routes for Dibutyl Ethylphosphonate and Analogues
Direct synthesis provides fundamental and widely employed methods for the preparation of dibutyl ethylphosphonate and related compounds. These routes include the esterification of phosphonic acids, alkylation reactions, and conversions from reactive precursors like phosphonyl dichlorides.
The direct esterification of phosphonic acids is a primary route for synthesizing phosphonate (B1237965) diesters. Research has demonstrated methods for the selective mono- or diesterification of various phosphonic acids using orthoacetates. For instance, performing the esterification of butylphosphonic acid at 30°C can selectively yield the monoethyl ester, while higher temperatures favor the formation of the diester. nih.gov This methodology avoids the generation of corrosive halide waste associated with other methods. nih.gov The versatility of this approach is shown by its application to a range of phosphonic acids, achieving high yields for both mono- and diesters under optimized conditions. nih.gov
Table 1: Esterification of Various Phosphonic Acids
| Phosphonic Acid | Product | Yield (%) |
|---|---|---|
| Butylphosphonic acid | Monoethyl butylphosphonate | 95% |
| Butylphosphonic acid | Diethyl butylphosphonate | 98% |
| Phenylphosphonic acid | Monoethyl phenylphosphonate | 96% |
| Phenylphosphonic acid | Diethyl phenylphosphonate | 99% |
| Ethylphosphonic acid | Diethyl Ethylphosphonate | 97% |
Data sourced from a study on selective esterification. nih.gov
Alkylation reactions represent another significant pathway to dialkyl phosphonates. Primary diamines, for example, can be alkylated by phosphonic acid esters, leading to products that may undergo further dealkylation depending on the reaction conditions. tandfonline.com A more recent development involves a triflic anhydride (B1165640) (Tf2O)-mediated synthesis of mixed phosphonates through the direct aryloxylation or alkyloxylation of dialkyl phosphonates. This transformation allows for the synthesis of a wide array of functionalized mixed phosphonates in high yields without the need for metal catalysts. osti.gov The reaction proceeds by activating the dialkyl phosphonate with Tf2O and pyridine (B92270) to generate a highly electrophilic phosphoryl pyridinium (B92312) species, which then reacts with an alcohol. osti.gov
Table 2: Synthesis of Mixed Trialkyl Phosphonates via Direct Alkyloxylation
| Dialkyl Phosphonate Substrate | Alcohol | Product | Yield (%) |
|---|---|---|---|
| Dibenzyl phosphonate | Methanol (B129727) | Methyl benzyl (B1604629) phosphonate | 94% |
| Dibenzyl phosphonate | Ethanol | Ethyl benzyl phosphonate | 92% |
| Di-n-butyl phosphonate | Methanol | Methyl n-butyl phosphonate | 90% |
| Diethyl phosphonate | Benzyl alcohol | Benzyl ethyl phosphonate | 89% |
Data derived from research on Tf2O-mediated phosphonate synthesis. osti.gov
Methylphosphonyl dichloride (CH₃P(O)Cl₂) is a key precursor in the synthesis of various organophosphorus compounds. wikipedia.orggoogle.com It can be readily converted to dialkyl methylphosphonates through alcoholysis. The reaction with an alcohol, such as butanol, replaces the chlorine atoms with alkoxy groups to yield the corresponding diester. wikipedia.org This method provides a straightforward route to analogues of dibutyl ethylphosphonate, specifically dialkyl methylphosphonates. Methylphosphonyl dichloride itself can be produced by oxidizing methyldichlorophosphine (B1584959) with sulfuryl chloride or by chlorinating dimethyl methylphosphonate (B1257008) with thionyl chloride. wikipedia.orggoogle.com
Catalytic Approaches in Phosphonate Ester Synthesis
Catalytic methods offer efficient and often milder conditions for the synthesis of phosphonate esters, with the Michaelis-Arbuzov and Pudovik reactions being cornerstone transformations in organophosphorus chemistry.
The Michaelis-Arbuzov reaction is a widely used and powerful method for forming carbon-phosphorus bonds, essential for synthesizing phosphonates. wikipedia.org The reaction involves the nucleophilic attack of a trivalent phosphorus ester, such as a trialkyl phosphite (B83602), on an alkyl halide. wikipedia.orgorganic-chemistry.org This initial Sₙ2 attack forms a quasi-phosphonium salt intermediate. In the subsequent step, the displaced halide anion attacks one of the alkoxy carbons of the intermediate, leading to the formation of a pentavalent phosphonate ester and a new alkyl halide. wikipedia.orgyoutube.com
A common application is the synthesis of diethyl ethylphosphonate via the catalytic rearrangement of triethyl phosphite. This process is typically conducted at elevated temperatures (e.g., 175°C to 185°C) using an alkylating agent like ethyl iodide as a catalyst. google.com The reaction is initiated with a "heel" of the final product, diethyl ethylphosphonate, in the reaction medium. google.com
Reaction Scheme: Michaelis-Arbuzov Reaction P(OR)₃ + R'X → [R'P(OR)₃]⁺X⁻ → R'P(O)(OR)₂ + RX
Step 1: Nucleophilic attack by the phosphite on the alkyl halide (R'X) to form a phosphonium (B103445) salt intermediate. wikipedia.org
Step 2: Sₙ2 attack by the halide anion (X⁻) on an alkyl group (R) of the intermediate, resulting in the final phosphonate and an alkyl halide (RX). wikipedia.org
The Pudovik reaction involves the addition of a >P(O)H species, typically a dialkyl phosphite, across a carbon-heteroatom double bond. core.ac.uk When the substrate is an imine (C=N), the reaction is often referred to as the aza-Pudovik reaction and serves as a primary method for synthesizing α-aminophosphonates. beilstein-journals.orgnih.gov These compounds are analogues of α-amino acids and are of significant interest for their potential biological activities. core.ac.uk
The reaction can proceed without a catalyst, particularly under microwave irradiation, providing an efficient and environmentally friendly synthetic route. beilstein-journals.org For instance, the reaction of N-benzylidene(butyl)amine with dimethyl phosphite under solvent- and catalyst-free microwave conditions can produce the corresponding α-aminophosphonate in high yield. beilstein-journals.org The Pudovik reaction is a key alternative to the three-component Kabachnik-Fields reaction for accessing these valuable compounds. core.ac.uknih.gov
Table 3: Microwave-Assisted Pudovik Synthesis of α-Aminophosphonates
| Imine | P-Reagent | Temperature (°C) | Time (min) | Conversion (%) | Yield (%) |
|---|---|---|---|---|---|
| N-benzylidene(butyl)amine | Dimethyl phosphite | 80 | 10 | 99 | 92 |
| N-benzylidene(butyl)amine | Diethyl phosphite | 80 | 10 | 99 | 94 |
| N-benzylidene(butyl)amine | Dibutyl phosphite | 80 | 15 | 99 | 93 |
| N-benzylidene(butyl)amine | Diphenylphosphine oxide | 100 | 10 | 99 | 89 |
Data from a study on microwave-assisted Pudovik reactions. beilstein-journals.org
Iii. Chemical Reactivity and Mechanistic Investigations of Phosphonate Esters
Hydrolysis Pathways and Kinetics
Phosphonate (B1237965) esters, characterized by their C-PO(OR)₂ group, are generally susceptible to hydrolysis under both acidic and basic conditions. wikipedia.org The cleavage of the P-O ester bond is the primary reaction pathway, while the C-P bond is significantly more resistant to chemical hydrolysis. wikipedia.orghawaii.edu The hydrolysis of dialkyl phosphonates is a stepwise process, proceeding through a monoester intermediate to the final phosphonic acid. nih.govnih.gov
Acid-Catalyzed Hydrolysis Mechanisms
The primary mechanism for acid-catalyzed hydrolysis is the AAc2 pathway, which involves a nucleophilic attack by a water molecule on the phosphorus atom of the protonated ester. nih.govresearchgate.net However, for esters with bulky alkyl groups, such as isopropyl, an alternative AAl1 mechanism, involving the cleavage of the C-O bond, has also been proposed. researchgate.net The reaction is initiated by the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom, facilitating the nucleophilic attack.
Studies on various phosphonate esters have shown that the nature of both the alkyl and aryl substituents influences the reaction kinetics. Electron-withdrawing substituents on the group attached to the phosphorus atom tend to increase the rate of hydrolysis, while electron-releasing groups slow it down. nih.gov For instance, research on dialkyl α-hydroxybenzylphosphonates demonstrated that esters with 4-NO₂, 4-Cl, and 4-F substituents hydrolyzed faster than the unsubstituted variant. nih.gov
| Compound/Substituent | First Step Rate Constant (k₁) (h⁻¹) | Second Step Rate Constant (k₂) (h⁻¹) | Total Reaction Time (h) |
| Dimethyl α-hydroxybenzylphosphonate | 2.64 | 0.60 | 6.5 |
| 4-NO₂ substituted | 5.18 | 1.24 | 2.5 |
| 4-Cl substituted | 3.36 | 0.67 | 5.5 |
| 4-F substituted | 4.12 | 0.81 | 6.0 |
| 4-Me substituted | 1.64 | 0.31 | 8.0 |
This table presents kinetic data for the acid-catalyzed hydrolysis of various substituted dimethyl α-hydroxybenzylphosphonates, illustrating the influence of substituents on reaction rates. Data sourced from a kinetic study on the acidic hydrolysis of these compounds. nih.gov
Base-Catalyzed Hydrolysis Mechanisms
Base-catalyzed hydrolysis of phosphonate esters involves the nucleophilic attack of a hydroxide (B78521) ion on the phosphorus atom. nih.gov This reaction generally follows second-order kinetics, being first-order with respect to both the ester and the hydroxide ion. nih.govchemrxiv.org The rate of the reaction increases with the concentration of the hydroxide ion. nih.gov
A major factor influencing the rate of alkaline hydrolysis is steric hindrance from the alkyl groups of the ester. nih.gov An increase in the steric bulk of the substituents significantly decreases the reaction rate. nih.gov For example, in a study on a series of ethyl phosphinates, the ethyl di-tert-butylphosphinate was found to hydrolyze 500 times slower than ethyl diisopropylphosphinate, highlighting the profound impact of steric effects. nih.gov
| Compound | Relative Rate Constant | Temperature (°C) |
| Ethyl diethylphosphinate | 260 | 70 |
| Ethyl diisopropylphosphinate | 41 | 120 |
| Ethyl di-tert-butylphosphinate | 0.08 | 120 |
This table shows the relative rate constants for the alkaline hydrolysis of sterically hindered ethyl phosphinates, demonstrating that increased steric hindrance dramatically reduces the reaction rate. nih.gov
The mechanism proceeds through a trigonal bipyramidal intermediate, which then collapses to form the products. libretexts.org This pathway results in the inversion of the stereochemical configuration at the phosphorus center. libretexts.org
Neutral Hydrolysis Processes in Aqueous Systems
While phosphonate esters are most readily hydrolyzed under acidic or basic conditions, they can also undergo slow hydrolysis in neutral aqueous solutions. wikipedia.orgacs.org This uncatalyzed or neutral hydrolysis is generally a much slower process compared to its catalyzed counterparts. chemrxiv.org The reaction can be described as a spontaneous hydrolysis where water acts as the nucleophile. As the reaction progresses, the formation of the phosphonic acid product can lead to autocatalysis, where the generated acid catalyzes further hydrolysis. chemrxiv.org The low solubility of some organic phosphonates in water can be a limiting factor, often necessitating the use of co-solvents in experimental studies to ensure homogeneity. nih.gov
Microbial Degradation of Related Phosphonate Structures
Many microorganisms, particularly bacteria, have evolved pathways to degrade phosphonates, allowing them to utilize these compounds as a source of phosphorus, especially in phosphate-limited environments. nih.govnih.gov The carbon-phosphorus (C-P) bond, which is highly resistant to chemical hydrolysis, can be cleaved enzymatically. hawaii.edunih.gov
At least three distinct enzymatic systems for C-P bond cleavage have been identified: hydrolytic, radical-based, and oxidative. nih.gov One of the most studied pathways involves the enzyme C-P lyase, which is responsible for the destruction of the non-activated C-P bond. researchgate.netmpg.de For instance, a strain of Pseudomonas testosteroni has been shown to aerobically cleave the C-P bond of ethylphosphonate, releasing the ethyl group as ethane. hawaii.edu This bacterium can utilize compounds like ethylphosphonate or O-ethyl ethylphosphonate as its sole phosphorus source for growth. hawaii.edu The ability of microorganisms to mineralize phosphonates is of significant environmental importance, as it provides a pathway for the breakdown of persistent organophosphorus compounds derived from pesticides, herbicides, and flame retardants. hawaii.edu
Transesterification Reactions of Phosphonate Esters
Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with another alcohol. youtube.com For phosphonate esters, this process converts one diester into another by reacting it with an excess of a different alcohol, typically in the presence of a catalyst. nih.gov This reaction is a cornerstone in various industrial applications, including the synthesis of polymers and the production of biodiesel. newtopchem.comrsc.org
Various catalysts can be employed, with organotin compounds such as dibutyltin (B87310) diacetate being particularly effective due to their high activity and tolerance for different feedstocks. newtopchem.com The most common mechanism proposed for tin-catalyzed transesterification is the Lewis acid mechanism. rsc.org In this pathway, the tin catalyst coordinates to the phosphoryl oxygen, polarizing the P=O bond and increasing the electrophilicity of the phosphorus atom. This activation facilitates the nucleophilic attack by the alcohol, leading to a tetrahedral intermediate that subsequently collapses to yield the new ester and regenerate the catalyst. newtopchem.comrsc.org
Microwave-Assisted Transesterification Studies
The application of microwave (MW) irradiation has been shown to significantly accelerate transesterification reactions compared to conventional heating methods. nih.govresearchgate.net Microwave heating offers advantages such as shorter reaction times, volumetric and selective heating, and often results in cleaner reaction profiles with higher product yields. researchgate.netmdpi.com
| Reaction Type | Method | Catalyst | Temperature (°C) | Time | Yield/Conversion |
| Oleic Acid Esterification | Microwave | HAP-S1 | 150 | 40 min | 87% |
| Soybean Oil Transesterification | Microwave | 12 wt% catalyst | 180W (power) | 9 min | 97.3% |
| Soybean Oil Transesterification | Conventional | Dibutyltin diacetate | 70 | 4 hours | 96% |
This table provides examples of microwave-assisted esterification and transesterification reactions, highlighting the rapid reaction times and high yields achievable with this technology compared to conventional methods. newtopchem.comresearchgate.net
Complexation and Coordination Chemistry
Phosphonate esters, including dibutyl ethylphosphonate, are recognized for their capacity to act as effective ligands in coordination chemistry. The presence of the phosphoryl group (P=O) provides a key site for interaction with metal ions, influencing their extraction, separation, and complexation behavior.
The interaction between phosphonate ligands and metal ions is primarily governed by the Lewis basicity of the phosphoryl oxygen atom. This oxygen atom readily donates its lone pair of electrons to coordinate with metal cations. The strength of this interaction is influenced by factors such as the electronic properties of the substituents on the phosphorus atom and the nature of the metal ion.
Phosphonates generally exhibit a higher basicity of the phosphoryl oxygen compared to their phosphate (B84403) counterparts, leading to stronger complexation and enhanced extraction capabilities for metal ions. Studies on compounds structurally similar to dibutyl ethylphosphonate, such as dibutyl butylphosphonate (DBBP), have demonstrated significant extraction tendencies for actinides like uranium (U), thorium (Th), and plutonium (Pu), as well as other metal ions like iron (Fe) and americium (Am). researchgate.net The extraction efficiency of these phosphonates is typically higher than that of tributyl phosphate (TBP), a widely used extractant in nuclear fuel reprocessing. researchgate.net
The general mechanism of metal ion extraction by phosphonate esters can occur via two primary pathways: cation exchange at lower acidity and solvation at higher acidity. researchgate.net In the solvation mechanism, the neutral metal salt is extracted into the organic phase through coordination with the phosphoryl group of the phosphonate ligand. The stability of the resulting metal-ligand complex is a crucial determinant of the extraction efficiency.
While specific studies on dibutyl ethylphosphonate are limited, the principles derived from related phosphonate esters provide a strong indication of its expected behavior as a potent ligand for a range of metal ions.
The design of effective chelating agents often involves the incorporation of multiple donor atoms into a single molecule to enhance the stability of the resulting metal complex through the chelate effect. While simple phosphonate esters like dibutyl ethylphosphonate are typically monodentate ligands, their structural framework can be incorporated into more complex polydentate ligands to improve their chelating capabilities.
The design of such ligands is a significant area of research in coordination chemistry, with applications in areas such as selective metal extraction, medical imaging, and drug design. nih.govfrontiersin.orgnih.gov The fundamental principle involves creating a molecular structure where multiple donor groups, such as phosphoryl, hydroxyl, or amino groups, are positioned to allow for simultaneous coordination to a single metal ion, forming a stable ring structure.
For instance, the introduction of phosphonate groups into larger molecular scaffolds has been shown to create sorbents with high affinity for rare earth elements. mdpi.com The binding in such systems often involves chelation with the phosphonic groups, sometimes in conjunction with other functional groups present in the molecule. mdpi.com Although dibutyl ethylphosphonate itself is not a chelating agent, its phosphonate moiety is a key functional group utilized in the design of more sophisticated chelating ligands.
The table below illustrates the key considerations in the design of phosphonate-based ligands for enhanced metal chelation.
| Design Principle | Rationale | Example Application |
| Multidenticity | Increased stability of the metal complex due to the chelate effect. | Design of extractants for selective recovery of valuable metals. |
| Preorganization | The ligand is synthesized in a conformation that is favorable for metal binding, reducing the entropic penalty of complexation. | Development of highly selective sensors for specific metal ions. |
| Hard and Soft Acid-Base (HSAB) Principle | Matching the donor atoms of the ligand to the properties of the target metal ion to maximize binding affinity. | Synthesis of ligands with high selectivity for either hard or soft metal cations. |
| Steric Control | Introduction of bulky groups to influence the coordination geometry and prevent the binding of undesired metal ions. | Creation of ligands for the separation of metals with similar chemical properties. |
The application of phosphonate esters in solvent extraction processes is a well-established field, particularly for the recovery and purification of metals. mdpi.comrsc.orgacs.org The formation of stable, neutral metal-phosphonate complexes that are soluble in organic solvents is the cornerstone of this technology.
Research on dibutyl butylphosphonate (DBBP), a close structural analog of dibutyl ethylphosphonate, provides valuable insights into the extraction behavior of such compounds. researchgate.net Studies have shown that DBBP is an effective extractant for uranium and other heavy metals from acidic aqueous solutions. nih.gov The extraction process involves the transfer of the metal ion from the aqueous phase to an organic phase containing the phosphonate extractant.
The efficiency of the extraction is dependent on several factors, including the acidity of the aqueous phase, the concentration of the extractant, and the nature of the diluent. The distribution ratio (D), which is the ratio of the metal concentration in the organic phase to that in the aqueous phase, is a key parameter used to quantify the extraction efficiency.
The following table presents a summary of the extraction behavior of various metal ions using dibutyl butylphosphonate, which is expected to be comparable to that of dibutyl ethylphosphonate.
| Metal Ion | Extractant System | Key Findings |
| Uranium(VI) | 1.1 M DBBP in n-dodecane | DBBP shows high extraction efficiency for U(VI) from nitric acid solutions. researchgate.net |
| Thorium(IV) | 1.1 M DBBP in n-dodecane | Effective extraction of Th(IV) is observed, with the distribution ratio being dependent on the nitric acid concentration. researchgate.net |
| Plutonium(IV) | 1.1 M DBBP in n-dodecane | DBBP demonstrates a strong affinity for Pu(IV), indicating its potential for use in nuclear fuel reprocessing. researchgate.net |
| Iron(III) | 1.1 M DBBP in n-dodecane | Significant extraction of Fe(III) occurs, which can be a challenge in processes where selective separation from other metals is required. researchgate.net |
Catalytic Activity and Mechanistic Insights
While primarily known as ligands and extractants, phosphorus-based compounds, including phosphonate derivatives, can also exhibit catalytic activity in various organic transformations.
Organocatalysis has emerged as a powerful tool in polymer synthesis, offering a metal-free alternative for the production of polymeric materials. researchgate.net While specific studies on the use of dibutyl ethylphosphonate as a direct organocatalyst for polymerization are not prevalent in the literature, related phosphorus compounds have shown significant catalytic activity.
For instance, organic phosphoric acids have been successfully employed as catalysts for the ring-opening polymerization (ROP) of cyclic esters, such as ε-caprolactone and δ-valerolactone. researchgate.netrsc.orgresearchgate.net The mechanism of these polymerizations often involves the activation of the monomer by the acidic proton of the catalyst.
Although dibutyl ethylphosphonate is an ester and not a Brønsted acid, its derivatives or related phosphonic acids could potentially act as organocatalysts. The development of catalysts based on phosphorus compounds is an active area of research, driven by the desire to create well-defined polymers with controlled molecular weights and narrow dispersities.
Phosphorus-based compounds that possess acidic protons, such as phosphonic acids, are known to function as Brønsted acid catalysts. acs.orgbeilstein-journals.orgnih.gov These catalysts have been utilized in a variety of organic reactions, including hydrolysis, esterification, and the synthesis of heterocyclic compounds. acs.orgresearchgate.net
The catalytic activity of these phosphorus-based Brønsted acids stems from the ability of the P-OH group to donate a proton, thereby activating the substrate towards nucleophilic attack. The acidity of these compounds can be tuned by modifying the substituents on the phosphorus atom.
While dibutyl ethylphosphonate itself is not a Brønsted acid, its hydrolysis product, ethylphosphonic acid, is. The catalytic potential of such phosphonic acids has been explored in various contexts. For example, chiral phosphoric acids, which are derivatives of phosphonic acids, have been extensively used as highly effective enantioselective Brønsted acid catalysts in a wide range of asymmetric transformations. nih.govacs.orglibretexts.orgacs.org
The general mechanism for Brønsted acid catalysis by a phosphonic acid involves the protonation of the substrate, which increases its electrophilicity and facilitates the subsequent reaction step.
Mechanistic Studies of Reaction Pathways
The reaction pathways of phosphonate esters, including dibutyl ethylphosphonate, are diverse and have been the subject of numerous mechanistic investigations. These studies elucidate the underlying principles governing their reactivity, which is primarily centered around the tetrahedral phosphorus atom. Key reaction pathways include hydrolysis, thermal decomposition, and nucleophilic substitutions.
Hydrolysis Pathways
The hydrolysis of phosphonate esters can proceed under both acidic and basic conditions and is a fundamental reaction for this class of compounds. wikipedia.orgnih.gov Mechanistic studies have revealed several distinct pathways, primarily involving nucleophilic attack on the phosphorus atom or the ester alkyl carbon. nih.gov The specific mechanism is influenced by factors such as pH, steric hindrance, and the electronic nature of the substituents. nih.govdtic.mil
Under acidic conditions, the hydrolysis of phosphonate esters typically follows one of three main mechanistic routes, as detailed in the table below. nih.gov
Table 1: Primary Mechanisms of Acid-Catalyzed Phosphonate Ester Hydrolysis
| Mechanism | Description | Key Features |
|---|---|---|
| AAc2 | Bimolecular acid-catalyzed acyl-oxygen cleavage. | Water acts as a nucleophile, attacking the phosphorus center. This leads to P-O bond cleavage. It is a major pathway for many phosphonate esters. nih.gov |
| AAl1 | Unimolecular acid-catalyzed alkyl-oxygen cleavage. | The rate-determining step does not involve water. It proceeds via the formation of a carbocation from the ester group, followed by C-O bond cleavage. nih.gov |
| AAl2 | Bimolecular acid-catalyzed alkyl-oxygen cleavage. | This is a less common pathway where water is involved in a bimolecular substitution at the alkyl carbon, resulting in C-O bond cleavage. nih.gov |
Research comparing acid- and base-catalyzed hydrolysis has shown that polar and steric effects have a less pronounced influence on the acid-catalyzed reaction. nih.gov The rate of hydrolysis is also dependent on the nature of the alkyl groups; for instance, under acid catalysis, isopropyl esters have been found to hydrolyze faster than methyl esters. nih.gov
Thermal Decomposition Mechanisms
The thermal degradation of organophosphorus esters is a critical area of study, particularly in the context of their use as flame retardants. nih.govnih.gov The initial step in the thermal decomposition of phosphonates is generally the elimination of a phosphorus acid. nih.govnih.gov However, the temperature at which this occurs and the subsequent reaction pathways are highly dependent on the structure of the ester.
Compared to alkyl phosphates, which eliminate phosphorus acid at relatively low temperatures, phosphonates require significantly higher temperatures to undergo the same process. nih.govnih.gov The resulting phosphorus acids are often unstable at these temperatures and degrade further into volatile species. nih.gov
Mechanistic studies using reactive force field molecular dynamics have provided insights into the decomposition on surfaces, such as iron oxides. chemrxiv.orgacs.org These studies indicate that thermal decomposition of alkyl phosphonates proceeds mainly through C–O and C–H bond cleavage. acs.org P–O bond cleavage is a less frequent event for alkyl esters. acs.org The relative stability of the radical formed upon C-O bond dissociation helps to rationalize the observed decomposition trends. acs.org
Nucleophilic Substitution: The Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonate esters and represents a key mechanistic pathway. wikipedia.orgresearchgate.net The reaction converts a trialkyl phosphite (B83602) into a dialkyl phosphonate through reaction with an alkyl halide. wikipedia.org The generally accepted mechanism involves two main steps:
Nucleophilic Attack: The phosphorus atom of the trialkyl phosphite performs a nucleophilic attack on the electrophilic carbon of the alkyl halide, forming a phosphonium (B103445) salt intermediate. chinesechemsoc.org
Dealkylation: The displaced halide ion then acts as a nucleophile, attacking one of the alkyl carbons of the phosphonium salt. This results in the cleavage of a C-O bond and the formation of the final phosphonate ester and a new alkyl halide. chinesechemsoc.org
Iv. Applications in Advanced Materials Science and Chemical Technologies
Functional Materials and Coatings
Following a comprehensive review of scientific literature and patent databases, no specific research or application data were found for "Phosphonic acid, ethyl-, dibutyl ester" in the contexts of dental materials, flame retardants, adhesion promoters, or heat-resistant polymers. The following subsections are therefore predicated on the established roles of the broader class of organophosphonates, which serve as a proxy for the potential applications of the subject compound.
Application in Dental Materials and Adhesives
While direct applications of dibutyl ethylphosphonate in dentistry are not documented, organophosphonates, in general, are recognized for their ability to bond with mineralized tissues. Phosphonic acid-based monomers are investigated for their potential to improve the durability of adhesive bonds to dentin and enamel. The phosphonate (B1237965) group can chelate with calcium ions in hydroxyapatite, the primary mineral component of teeth, potentially leading to more stable and water-resistant adhesive interfaces.
Development of Flame Retardant Compositions
Organophosphonates are a well-established class of flame retardants. Th nih.goveir efficacy stems from their ability to interrupt the combustion cycle in both the gas and condensed phases. Upon heating, they can decompose to form phosphoric or polyphosphoric acid, which promotes char formation on the surface of a polymer. This char layer acts as an insulating barrier, reducing heat transfer and limiting the release of flammable volatiles. Although no specific data exists for dibutyl ethylphosphonate, its phosphorus content suggests it could theoretically contribute to flame retardancy in a polymeric system.
Adhesion Promoters and Anticorrosive Coatings
The strong affinity of phosphonate groups for metal oxide surfaces makes them excellent candidates for use as adhesion promoters and anticorrosive coatings. Th taylorandfrancis.comspecificpolymers.comey can form self-assembled monolayers on various metals, creating a stable, covalent bond (M-O-P) between the metal substrate and an organic coating. Th specificpolymers.comis strong interfacial bond enhances the adhesion and durability of the coating and provides a barrier against corrosive agents like water and oxygen. Th specificpolymers.come hydrolytic stability of these bonds is often superior to that of silane (B1218182) or carboxylic acid-based adhesion promoters.
specificpolymers.comacs.org4.1.4. Heat Resistant Polymeric Materials
The incorporation of phosphorus compounds, including phosphonates, can enhance the thermal stability of polymers. The mechanisms are similar to those in flame retardancy, where the promotion of a stable char layer at high temperatures protects the underlying material from degradation. Functionalized carbon nanotubes with phosphonates have shown improved thermal stability, with decomposition temperatures increasing significantly.
nih.gov4.2. Surface Chemistry and Interfacial Phenomena
The interaction of phosphonate groups with surfaces is a critical aspect of their function in materials science. This section delves into the fundamental mechanisms that govern their anchoring behavior on oxide surfaces.
Surface Chemistry and Interfacial Phenomena
Anchoring Mechanisms of Phosphonate Groups on Oxide Surfaces
The ability of phosphonic acids and their esters to strongly adsorb onto metal oxide surfaces is a key driver of their utility in coatings, adhesion, and surface functionalization. Th rsc.orgethz.che anchoring process is primarily governed by the interaction between the phosphonate headgroup (-PO(OH)₂) and the hydroxylated surface of the metal oxide (M-OH).
The primary binding mechanism involves a condensation reaction between the P-OH groups of the phosphonic acid and the M-OH groups on the oxide surface, resulting in the formation of strong, covalent M-O-P bonds and the release of water. Th researchgate.netis covalent linkage is responsible for the formation of robust and hydrolytically stable monolayers, which are often more durable than those formed by silanes or carboxylic acids.
T specificpolymers.comacs.orghe specific way the phosphonate group binds to the surface can vary, leading to several possible coordination modes, primarily categorized as monodentate, bidentate, and tridentate.
* libretexts.orgnih.govMonodentate: One oxygen atom from the phosphonate group binds to a metal center on the surface.
Bidentate: Two oxygen atoms from the phosphonate group bind to one or two metal centers. This is a common and energetically favorable binding mode.
acs.orgTridentate: All three oxygen atoms of the phosphonate group interact with the surface metal centers.
The prevalence of each binding mode is influenced by several factors, including the specific metal oxide substrate, surface coverage, pH, and the steric hindrance of the organic group attached to the phosphorus atom. Fo specificpolymers.comresearchgate.netr instance, studies on titanium dioxide (TiO₂) and aluminum oxide (Al₂O₃) have shown that bidentate binding is often the most stable configuration. Th acs.orgresearchgate.nete P=O group can also participate in binding through coordination with surface metal atoms.
X researchgate.net-ray Photoelectron Spectroscopy (XPS) is a key analytical technique used to study these interfaces, providing information on the chemical composition and bonding states at the surface. XP acs.orgnih.govresearchgate.netresearchgate.netS studies can confirm the presence of P-O-M bonds and help elucidate the structure of the resulting organic layer.
Solvent Extraction and Separation Processes
Organophosphorus compounds, including phosphonate esters, are widely used as extractants in hydrometallurgical processes. Hydrometallurgy involves the use of aqueous solutions to extract metals from ores, concentrates, and recycled or residual materials. Solvent extraction is a key unit operation within this field for separating and concentrating target metal ions.
Phosphonate esters like dibutyl ethylphosphonate function as neutral extractants in solvent extraction processes. The mechanism of extraction is primarily one of solvation. The phosphoryl (P=O) group in the phosphonate molecule is highly polarized, with the oxygen atom acting as a strong Lewis base. This oxygen atom can coordinate directly with acidic metal cations, such as the uranyl ion (UO₂²⁺) and trivalent lanthanide ions (Ln³⁺), which are present in acidic aqueous solutions (e.g., nitric or sulfuric acid). researchgate.net
UO₂²⁺(aq) + 2NO₃⁻(aq) + 2E(org) ⇌ UO₂(NO₃)₂(E)₂(org)
Where (aq) denotes the aqueous phase, (org) the organic phase, and E represents the phosphonate ester extractant. The efficiency of the extraction depends on several factors, including the acidity of the aqueous phase, the concentration of the extractant in the organic phase, and the specific metal ion being targeted. researchgate.netmdpi.com Studies on bifunctional H-phosphonates show they can extract actinides and lanthanides, with the extraction behavior being highly dependent on nitric acid concentration. researchgate.net These compounds demonstrate the dual behavior of extracting via a cation exchange mechanism at low acidities and a solvation mechanism through the phosphoryl group at higher acidities. researchgate.net
Once the target metal has been selectively extracted into the organic phase, it must be recovered in a purified, concentrated aqueous solution. This process is known as stripping, or back-extraction, and is essentially the reverse of the extraction step. ed.ac.uk Selective stripping is achieved by altering the chemical conditions to break the metal-extractant complex and force the metal ion back into a new aqueous phase.
Several techniques can be employed for stripping metals from a loaded phosphonate ester phase:
Acid Concentration Swing: The stability of the metal-phosphonate complex is often dependent on the acid concentration. For some systems, contacting the loaded organic phase with an aqueous solution of very low acidity (e.g., dilute acid or water) can shift the equilibrium, causing the release of the metal ion. Conversely, for other systems, very high acid concentrations may be required to strip the metal. ed.ac.uk
Reductive Stripping: This technique is particularly relevant for metals that can exist in multiple oxidation states, such as uranium. By introducing a reducing agent into the stripping solution, the oxidation state of the extracted metal is changed (e.g., U(VI) to U(IV)). The metal cation in the new, lower oxidation state often has a much weaker affinity for the extractant, leading to its efficient transfer into the aqueous stripping solution.
Complexation Stripping: A stripping solution containing a chemical agent that forms a highly stable aqueous complex with the metal ion can be used. This complexing agent effectively pulls the metal out of the organic phase. For example, carbonate or oxalate (B1200264) solutions are sometimes used to strip uranium and lanthanides by forming stable anionic complexes in the aqueous phase.
Supramolecular Chemistry and Molecular Recognition
The phosphonate group is a versatile functional unit in supramolecular chemistry, the field of chemistry that focuses on the non-covalent interactions between molecules. Its ability to act as a hydrogen bond acceptor and its coordination properties are key to its role in forming ordered, functional molecular systems.
The phosphonate moiety is an excellent guest for certain molecular hosts and can also be a key component in directing the self-assembly of larger structures. The P=O group is a strong hydrogen bond acceptor, while the P-O-C ester linkages provide conformational flexibility.
A notable example of host-guest recognition involves the encapsulation of phosphonate anions (RPO₃²⁻) within large, hollow supramolecular assemblies known as "nanojars." acs.orgnih.gov These nanojar hosts are coordination complexes that form a highly hydrophilic internal cavity. The phosphonate guest is strongly bound within this cavity exclusively through a multitude of hydrogen bonds between its oxygen atoms and the host framework. acs.orgnih.gov This demonstrates the capacity of the phosphonate group to be recognized with high affinity based on its electronic and steric properties.
Furthermore, the phosphonate group can drive self-assembly through coordinative bonding. Studies on phosphonate-substituted porphyrins have shown that the phosphoryl oxygen of one porphyrin molecule can coordinate to the central zinc(II) ion of a neighboring molecule. researchgate.net This weak P=O···Zn coordination bond directs the self-assembly of the porphyrin units into well-defined, ordered supramolecular chains in the solid state. researchgate.net This type of directed assembly is crucial for creating functional materials with specific optical or catalytic properties.
The principles of molecular recognition can be used to design synthetic receptor molecules that selectively bind specific ions or molecules. The phosphonate group is an important building block in such designs, often used to mimic the biologically crucial phosphate (B84403) group. frontiersin.orgfrontiersin.org
Tetraphosphonate cavitands are a class of synthetic receptors designed with a rigid, pre-organized cavity lined with inward-facing P=O groups. researchgate.net These receptors show outstanding complexing properties toward N-methylpyridinium guests. The binding is primarily driven by strong cation-dipole interactions between the positively charged guest and the polarized phosphoryl oxygen atoms of the host. researchgate.net The thermodynamics of this binding can be finely tuned by modifying the structure of the cavitand, demonstrating a high degree of designability.
Computational protein design has also been used to engineer the binding pockets of proteins to create new receptors for organophosphorus compounds, such as the hydrolytic product of the nerve agent soman. nih.gov These designed receptors feature binding pockets with precisely placed amino acid residues that form hydrogen bonds and other favorable interactions with the phosphonate moiety of the target ligand, leading to high-affinity and high-specificity binding. nih.gov These studies underscore how the well-defined geometry and electronic properties of the phosphonate group make it an excellent target for the rational design of synthetic receptors.
| Host/Receptor System | Guest | Key Interactions | Application/Principle |
|---|---|---|---|
| Copper Pyrazolate "Nanojars" | Phosphonate Anions (RPO₃²⁻) | Multiple hydrogen bonds | Selective encapsulation of phosphonates from solution. |
| Tetraphosphonate Cavitands | N-methylpyridinium Salts | Cation-dipole interactions (guest with P=O groups) | Designed receptor for cationic guest molecules. |
| Zinc Porphyrins | Another Zinc Porphyrin (self-assembly) | Coordinative bonding (P=O···Zn) | Directed self-assembly into supramolecular polymers. |
| Computationally Designed Proteins | Pinacolyl Methyl Phosphonic Acid (PMPA) | Hydrogen bonding, shape complementarity | Creation of high-affinity biosensors for specific organophosphates. |
V. Environmental Chemistry and Degradation Studies
Environmental Fate and Distribution of Organophosphorus Esters
Organophosphorus esters (OPEs) are widely used as flame retardants and plasticizers, leading to their release into various environmental matrices, including water, soil, air, and sediment. mdpi.com Their distribution is influenced by their physicochemical properties, such as water solubility and the octanol-water partition coefficient (log Kow). mdpi.com OPEs can enter the environment through volatilization, leaching, or abrasion from consumer and industrial products. tandfonline.com
Once released, their transport is dictated by environmental conditions. For instance, OPEs can undergo long-range atmospheric transport and be deposited in remote locations, including polar regions, through atmospheric and oceanic currents. mdpi.com In aquatic systems, some OPEs can accumulate in bodies of water with low-velocity flow and partition to sediments. mdpi.com Similarly, in terrestrial environments, certain OPEs, particularly chlorinated ones, can accumulate in soil due to low solubility and high absorption potential. mdpi.com
Assessment of Biodegradability and Environmental Persistence
The environmental persistence of OPEs is highly variable and depends on their chemical structure. mst.dk Generally, esters with shorter alkyl chains are more readily biodegradable, while the rate of mineralization decreases as the ester chain length increases. mst.dk Factors such as temperature also play a significant role, with degradation being considerably slower at lower temperatures. mst.dk
Chlorinated OPEs tend to exhibit greater environmental persistence compared to their non-chlorinated counterparts. mdpi.com The persistence of OPEs in the atmosphere is influenced by their reaction rates with hydroxyl (OH) radicals, with aryl OPEs typically showing higher reaction rates and thus lower persistence than alkyl-substituted OPEs. mdpi.com While many OPEs are considered biodegradable, the process may be slow under certain environmental conditions, leading to their classification as pseudo-persistent pollutants.
Table 1: Factors Influencing the Environmental Persistence of Organophosphorus Esters
| Factor | Influence on Persistence | Example/Note |
|---|---|---|
| Chemical Structure | Shorter alkyl chains generally decrease persistence. mst.dk | Short-chain OPEs are more readily biodegradable. |
| Chlorination tends to increase persistence. mdpi.com | Chlorinated OPEs are often more resistant to degradation. | |
| Environmental Matrix | Accumulation in soil and sediment can increase persistence. mdpi.com | Low solubility and high absorption potential contribute to accumulation. |
| Temperature | Lower temperatures slow down degradation rates. mst.dk | Biodegradation is considerably slower in colder climates. |
| Bioavailability | Limited water solubility can reduce bioavailability for microbial degradation. | The formation of microdroplets or adsorption to surfaces can limit degradation. mst.dk |
Degradation Pathways in Environmental Compartments
Phosphonic acid, ethyl-, dibutyl ester is subject to degradation through various abiotic and biotic pathways, including hydrolysis, photolysis, and microbial metabolism. These processes transform the parent compound into various intermediate and final products.
Hydrolytic Degradation in Aqueous Environments
Hydrolysis is a key abiotic degradation pathway for phosphonates in aqueous environments. nih.gov This process involves the cleavage of the ester bonds (P-O-C) when the compound reacts with water. The rate of hydrolysis for organophosphorus esters is significantly influenced by pH, with reaction rates generally increasing in both acidic and alkaline conditions compared to neutral pH. mst.dknih.gov
For dibutyl ethylphosphonate, hydrolysis would proceed in a stepwise manner. The first hydrolysis step would cleave one of the butoxy groups to form monobutyl ethylphosphonate and butanol. Subsequent hydrolysis would cleave the second butoxy group, yielding ethylphosphonic acid and another molecule of butanol. While hydrolysis occurs, it is generally considered an insignificant degradation pathway for many OPEs under typical environmental pH conditions compared to biodegradation. mst.dk
Photolytic and Oxidative Transformations
Photodegradation can be an important transformation pathway for OPEs in the atmosphere, where they can react with photochemically generated hydroxyl radicals. mdpi.com However, in aquatic and soil environments, direct photolysis is generally not a significant degradation route due to the limited penetration of sunlight. mst.dk
Photocatalytic degradation, involving semiconductors like titanium dioxide (TiO2), has been shown to be effective for degrading related compounds like dibutyl phthalate. nih.govresearchgate.netepa.gov These processes generate highly reactive species, such as hydroxyl radicals, which can oxidize the organic compound. researchgate.net Fenton-like processes, which also generate hydroxyl radicals, can similarly contribute to the oxidative degradation of such pollutants in water. researchgate.net For dibutyl ethylphosphonate, oxidative transformation would likely involve hydrogen abstraction from the ethyl or butyl chains, initiating a cascade of reactions leading to mineralization.
Identification of Environmental Metabolites and Intermediates
The degradation of dibutyl ethylphosphonate results in the formation of several intermediate metabolites before complete mineralization. The specific metabolites identified depend on the degradation pathway.
Hydrolysis: As described previously, hydrolytic degradation proceeds through the stepwise cleavage of the ester bonds, yielding monobutyl ethylphosphonate and ultimately ethylphosphonic acid, along with butanol. nih.gov
Biodegradation: Microbial degradation is a major route for the breakdown of OPEs. nih.gov The pathway often mirrors hydrolysis, starting with the enzymatic cleavage of the ester linkages. Microorganisms utilize enzymes to sequentially remove the butyl groups, forming monobutyl ethylphosphonate and then ethylphosphonic acid. nih.gov These smaller, more polar molecules can then be further metabolized by microbial communities. nih.gov
Table 2: Potential Degradation Products of this compound
| Degradation Pathway | Primary Intermediate(s) | Final Product(s) (before mineralization) |
|---|---|---|
| Hydrolysis | Monobutyl ethylphosphonate, Butanol | Ethylphosphonic acid, Butanol |
| Biodegradation | Monobutyl ethylphosphonate, Butanol | Ethylphosphonic acid |
| Photolysis/Oxidation | Oxidized intermediates (e.g., hydroxylated derivatives) | Smaller organic acids, CO2, H2O |
Table 3: List of Mentioned Chemical Compounds
| Compound Name | Synonym(s) |
|---|---|
| This compound | Dibutyl ethylphosphonate |
| Monobutyl ethylphosphonate | - |
| Ethylphosphonic acid | - |
| Butanol | n-butanol |
| Dibutyl phthalate | DBP |
Vi. Advanced Analytical and Computational Methodologies for Characterization
Chromatographic Separation Techniques
Chromatographic methods are essential for separating dibutyl ethylphosphonate from reaction mixtures, environmental samples, or other matrices for the purpose of purification or quantification.
Gas chromatography is a highly effective technique for the separation and analysis of dibutyl ethylphosphonate due to its volatility. dtic.mil The choice of detector is critical for achieving the desired selectivity and sensitivity.
Gas Chromatography with Flame Ionization Detector (GC-FID) : The FID is a universal detector for organic compounds. It provides a response that is proportional to the mass of carbon entering the detector. While it is a robust and reliable detector for quantification, it is non-selective and will respond to any co-eluting hydrocarbon impurities. researchgate.netrestek.com
Gas Chromatography with Flame Photometric Detector (GC-FPD) : The FPD is a selective detector that is highly sensitive to phosphorus- and sulfur-containing compounds. nih.gov When operated in the phosphorus mode (using a filter that transmits light at ~526 nm), the FPD offers excellent selectivity for organophosphorus compounds like dibutyl ethylphosphonate, even in complex matrices. tdi-bi.com This makes GC-FPD a preferred method for the trace analysis of this compound. nih.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of Phosphonic acid, ethyl-, dibutyl ester. Given the compound's ester nature and likely non-polar to moderately polar character, reversed-phase HPLC (RP-HPLC) is the most suitable method. sielc.comsielc.com In this mode, the stationary phase is non-polar (commonly a C18-bonded silica), and the mobile phase is a more polar solvent mixture.
The separation mechanism relies on the partitioning of the analyte between the stationary and mobile phases. For dibutyl ethylphosphonate, a mobile phase typically consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water would be effective. govst.edu An acidic modifier, such as formic acid or phosphoric acid, is often added to the mobile phase to ensure sharp, symmetrical peaks by suppressing the ionization of any residual silanol (B1196071) groups on the stationary phase. sielc.com Detection is commonly achieved using a UV detector, as the phosphonate (B1237965) functional group may not have a strong chromophore; detection wavelengths are often set around 210-230 nm. researchgate.netnih.gov The method can be run in either isocratic mode (constant mobile phase composition) or gradient mode (composition varies over time) to optimize the separation of the target compound from impurities or byproducts. govst.edu
Table 1: Illustrative HPLC Parameters for Analysis of Dibutyl Ethylphosphonate
| Parameter | Typical Condition | Purpose |
| Mode | Reversed-Phase (RP-HPLC) | Suitable for moderately polar to non-polar compounds. |
| Column | C18 (Octadecylsilyl), 250 mm x 4.6 mm, 5 µm | Provides a non-polar stationary phase for effective separation. govst.edu |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture | Elutes the compound based on its polarity. |
| Elution Mode | Isocratic or Gradient | Isocratic for simple mixtures; gradient for complex samples with varying polarities. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation and retention time. ias.ac.in |
| Detector | UV Spectrophotometer | Quantifies the analyte by measuring light absorbance. |
| Detection Wavelength | 230 nm | A common wavelength for detecting compounds with limited chromophores. nih.gov |
| Injection Volume | 10-20 µL | The volume of the sample introduced into the system. |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and inexpensive qualitative method for analyzing this compound. du.ac.inlibretexts.org It is exceptionally useful for monitoring the progress of its synthesis, identifying the number of components in a sample, and determining an appropriate solvent system for larger-scale purification by column chromatography. rubingroup.orgwisc.edu
The stationary phase is typically a thin layer of silica (B1680970) gel (SiO₂) coated on an inert backing like glass or aluminum. rubingroup.org A small spot of the sample is applied near the bottom of the plate, which is then placed in a sealed chamber containing a shallow pool of a solvent mixture (the mobile phase). The solvent ascends the plate via capillary action, and as it passes over the sample spot, it carries the components up the plate at different rates based on their polarity and affinity for the stationary phase. wisc.edu Less polar compounds, which interact weakly with the polar silica gel, travel further up the plate, resulting in a higher Retention Factor (R_f_). The R_f_ value is a key characteristic used for identification. libretexts.org Visualization of the separated spots, if not colored, is typically achieved using UV light or by exposing the plate to an iodine vapor chamber. rubingroup.org
Table 2: Typical Protocol for TLC Analysis
| Step | Description | Details |
| Stationary Phase | TLC Plate | Pre-coated silica gel 60 F254 on aluminum or glass backing. ias.ac.in |
| Sample Preparation | Dilution | The compound is dissolved in a volatile solvent like ethyl acetate (B1210297) or dichloromethane. |
| Application | Spotting | A small, concentrated spot is applied to the baseline using a capillary tube. |
| Mobile Phase | Eluent | A mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). The ratio is optimized to achieve good separation (target R_f ≈ 0.3). rubingroup.org |
| Development | Elution | The plate is placed in a chromatography chamber saturated with the mobile phase vapor. |
| Visualization | Detection | The plate is viewed under a UV lamp (254 nm) or placed in a chamber with iodine crystals. |
| Analysis | R_f_ Calculation | R_f_ = (Distance traveled by the spot) / (Distance traveled by the solvent front). libretexts.org |
Ion Exchange Chromatography for Product Purification
Ion Exchange Chromatography (IEX) is a purification technique that separates molecules based on their net surface charge. cytivalifesciences.com This method relies on the reversible interaction between a charged molecule and an oppositely charged stationary phase (resin). youtube.com While highly effective for charged species like proteins, peptides, and nucleic acids, its direct application for the purification of the neutral ester, this compound, is limited.
However, IEX can be an invaluable tool for the purification of charged precursors, such as ethylphosphonic acid, or for removing charged impurities and byproducts from a reaction mixture containing the final neutral ester product. thermofisher.com For instance, if the synthesis of dibutyl ethylphosphonate leaves unreacted ethylphosphonic acid, a cation exchange column could be used. At a pH below its isoelectric point (pI), the acidic precursor would be protonated and carry a positive charge, binding to the negatively charged resin while the neutral ester product would pass through the column unretained. thermofisher.com Elution of the bound species is typically achieved by increasing the salt concentration or changing the pH of the buffer. cytivalifesciences.com
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govmdpi.com For this compound, DFT calculations are employed to predict its three-dimensional geometry, including bond lengths, bond angles, and dihedral angles, with high accuracy. The process involves an iterative optimization of the molecular geometry to find the lowest energy conformation (the ground state). researchgate.net
Commonly used functionals, such as Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP), and a suitable basis set like 6-311G++(d,p), provide a balance between computational cost and accuracy for organic molecules containing phosphorus. researchgate.netacs.org The output of these calculations provides a detailed picture of the molecule's electronic distribution and is the foundation for further analysis of its reactivity and spectroscopic properties. rsc.org
Molecular Orbital Analysis (HOMO-LUMO, NBO)
Based on the optimized molecular structure from DFT, molecular orbital analysis provides deeper insights into the chemical reactivity and stability of dibutyl ethylphosphonate.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. mdpi.com The HOMO, acting as an electron donor, is indicative of nucleophilic sites, while the LUMO, an electron acceptor, points to electrophilic sites. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to reaction. dergipark.org.tr
Prediction of Reactivity Indices and Thermochemical Properties
Computational methods allow for the prediction of various indices that quantify the reactivity and thermodynamic stability of dibutyl ethylphosphonate.
Table 3: Key Reactivity Indices Derived from Computational Analysis
| Reactivity Index | Formula | Significance |
| Chemical Potential (μ) | μ = (E_HOMO + E_LUMO_) / 2 | Measures the tendency of electrons to escape from the system. mdpi.com |
| Chemical Hardness (η) | η = (E_LUMO_ - E_HOMO_) / 2 | Represents the resistance to change in electron distribution; related to the HOMO-LUMO gap. conicet.gov.ar |
| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. conicet.gov.ar |
| Electronegativity (χ) | χ = -μ | The power of an atom or group to attract electrons. mdpi.com |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the propensity of a species to accept electrons. mdpi.com |
Thermochemical Properties: Advanced computational methods, such as the Weizmann-1 (W1) theory or other composite approaches, can be used to calculate fundamental thermochemical properties with high accuracy. nih.gov These include the standard enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cv). Such data is invaluable for understanding the compound's stability and for performing thermodynamic calculations for reactions in which it is involved. These computed values can also serve as a reliable benchmark where experimental data is unavailable. nih.gov
Elucidation of Reaction Mechanisms and Transition States
The elucidation of reaction mechanisms for phosphonic acid esters, including dibutyl ethylphosphonate, relies heavily on a synergistic approach combining experimental kinetics with advanced computational chemistry. Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for mapping the potential energy surfaces of reactions, identifying intermediates, and characterizing the precise geometry and energetics of transition states. researchgate.netchemrxiv.org
Common reactions subjected to mechanistic scrutiny include hydrolysis, the Michaelis–Arbuzov reaction, and various coupling reactions. nih.gov For instance, computational studies on the hydrolysis of organophosphorus esters investigate pathways involving both anionic (e.g., hydroxide) and neutral (e.g., water) nucleophiles. dtic.mil These models can be performed in the gas phase or with solvation models (e.g., SCI-PCM) to simulate a condensed-phase environment. dtic.mil DFT calculations using functionals like B3LYP with basis sets such as 6-311G(d,p) are employed to optimize the structures of reactants, intermediates, transition states, and products. researchgate.net A critical step in this process is the verification of a transition state, which is confirmed as a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency in the Hessian matrix. researchgate.net
These computational approaches provide detailed insights that are difficult to obtain experimentally. For example, in a DFT study on the reaction between a phosphinite and a phosphonate, calculations revealed the bond lengths of the transition state and the energy gap between the nucleophile and electrophile, successfully explaining the observed regioselectivity of the reaction. researchgate.net The analysis of frontier molecular orbitals (HOMO-LUMO) helps to explain the charge transfer characteristics within the reacting molecules. nih.gov
Kinetic studies provide complementary experimental data. For reactions like the hydrolysis of phosphonate esters, linear free-energy relationships, such as the Brønsted correlation (relating reaction rate to the pKa of the leaving group), are used to probe the charge development at the transition state. A significant Brønsted βlg value (e.g., -1.12 for a cobalt-complexed aryl methylphosphonate) indicates a substantial buildup of negative charge on the leaving group oxygen in the transition state, signifying a high degree of P-O bond cleavage. nih.gov Furthermore, kinetic isotope effects (KIEs) at various atomic positions (e.g., the nucleophile, leaving group, and non-bridging phosphoryl oxygens) serve as a powerful probe of transition state structure, indicating changes in bonding and geometry between the ground state and the transition state. nih.gov
The table below summarizes key parameters obtained from a DFT study on the reaction of diphenyl methyl phosphinite with diethyl trichloromethyl phosphonate, illustrating the type of data generated in mechanistic studies of related phosphonate compounds. researchgate.net
| Parameter | Reactant 1 (Diphenyl methyl phosphinite) | Reactant 2 (Diethyl trichloromethyl phosphonate) |
| HOMO Energy (eV) | -6.31 | -8.11 |
| LUMO Energy (eV) | -0.95 | -1.52 |
| Energy Gap (ΔE) (eV) | 5.36 | 6.59 |
| This interactive table showcases typical energetic parameters calculated using DFT to predict reactivity. |
Modeling of Supramolecular Interactions (e.g., Hydrogen Bonding)
Computational modeling is a fundamental tool for understanding the non-covalent supramolecular interactions that govern the self-assembly and crystal packing of phosphonate esters. nih.gov The phosphonate group, with its polar phosphoryl (P=O) oxygen, is a potent hydrogen bond acceptor, playing a crucial role in directing the formation of larger architectures. researchgate.net
Molecular Dynamics (MD) simulations and quantum chemical calculations are employed to investigate these interactions. For closely related molecules like dibutyl-phosphoric acid (HDBP), a molecular dynamics force field can be developed and parameterized using a starting point like the general Amber force field (GAFF). nih.gov Such simulations can accurately predict bulk properties and are used in potential of mean force (PMF) studies to explore the energetics of specific interactions, such as the formation and dissociation of hydrogen-bonded dimers. nih.gov
Another powerful tool for visualizing and quantifying intermolecular contacts is Hirshfeld surface analysis. This technique maps the electron distribution of a molecule within a crystal to generate a unique surface. Fingerprint plots derived from the Hirshfeld surface provide a two-dimensional summary of all intermolecular contacts, highlighting the prevalence and nature of interactions like O···H, H···H, and C···H contacts, thereby giving a detailed picture of the crystal packing arrangement. nih.gov
The table below presents an example of interaction energies calculated using the PIXEL method for a phosphonate derivative, illustrating the breakdown of forces that stabilize supramolecular structures. nih.gov
| Interaction Type | Energy (kJ/mol) |
| Coulombic | -45.2 |
| Polarization | -18.5 |
| Dispersion | -65.8 |
| Repulsion | 50.1 |
| Total Interaction Energy | -79.4 |
| This interactive table shows a sample breakdown of intermolecular interaction energies calculated for a phosphonate crystal structure, demonstrating the significant stabilizing contributions from coulombic and dispersion forces. |
Vii. Future Research Directions and Emerging Trends
Development of Sustainable Synthetic Routes for Phosphonate (B1237965) Esters
Traditional methods for synthesizing phosphonate esters, such as the Michaelis-Arbuzov and Michaelis-Becker reactions, often rely on harsh conditions and volatile, toxic organic solvents. frontiersin.org A significant future trend is the development of "green" or sustainable synthetic protocols that are more efficient and environmentally benign.
Key research focuses include:
Benign Solvent Systems: Replacing volatile organic compounds (VOCs) with greener alternatives. For instance, polyethylene (B3416737) glycol (PEG) has been successfully used as a recyclable solvent for the synthesis of benzyl (B1604629) phosphonates, avoiding the need for toxic solvents. frontiersin.org
Novel Catalytic Systems: The development of efficient and reusable catalysts can improve reaction rates and selectivity under milder conditions. One promising approach involves using a potassium iodide (KI) and potassium carbonate (K2CO3) catalytic system, which proceeds smoothly at room temperature. frontiersin.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.
Alternative Energy Sources: Investigating the use of microwave irradiation or sonochemistry to accelerate reactions and reduce energy consumption compared to conventional heating.
These sustainable approaches aim to reduce the environmental footprint of phosphonate ester production while potentially lowering costs and improving safety.
Table 1: Comparison of Conventional and Sustainable Synthesis Methods for Phosphonate Esters
| Feature | Conventional Methods (e.g., Michaelis-Arbuzov) | Emerging Sustainable Methods |
|---|---|---|
| Solvents | Often volatile/toxic organic solvents | Benign solvents like PEG-400, water, or ionic liquids frontiersin.org |
| Catalysts | May not require a catalyst or use stoichiometric reagents | Efficient catalytic systems (e.g., KI/K2CO3), often reusable frontiersin.org |
| Conditions | Often requires high temperatures | Room temperature or mild heating frontiersin.org |
| Byproducts | Can generate significant waste (e.g., alkyl halides) frontiersin.org | Minimized waste generation |
| Environmental Impact | Higher potential for pollution and energy consumption | Reduced environmental footprint |
Integration of Phosphonate Esters in Novel Catalytic Systems
The unique electronic and chelating properties of the phosphonate group make phosphonate esters and their derivatives valuable components in the design of advanced catalytic systems. wikipedia.orgscispace.com Research in this area is expanding beyond their traditional roles into sophisticated catalytic applications.
Emerging trends include:
Phosphonate-Functionalized Ligands: Phosphonate moieties can be incorporated into organic ligands to coordinate with metal centers, forming stable and highly active catalysts. scispace.com These have shown promise in C-C bond-forming reactions. For example, palladium(II) complexes with ligands bearing phosphonate ester groups have been developed for use in coupling reactions. scispace.com
Heterogeneous Catalysis: Immobilizing phosphonate-based catalysts on solid supports like titanium oxide can lead to heterogeneous systems that are easily separated from reaction mixtures and recycled. scispace.com This is crucial for creating more economical and sustainable industrial processes.
Enantioselective Catalysis: A significant breakthrough is the use of chiral catalysts to control the stereochemistry of reactions involving phosphonates, enabling the synthesis of P-stereogenic compounds. researchgate.netresearchgate.net This involves the catalytic, enantioselective desymmetrization of prochiral phosphonate esters, opening pathways to novel chiral molecules for pharmaceutical and agrochemical applications. researchgate.netresearchgate.net
Future work will likely focus on designing catalysts with higher activity, selectivity, and broader substrate scope for a variety of organic transformations.
Rational Design of Next-Generation Functional Materials
Phosphonate esters and their parent phosphonic acids are critical building blocks for a new generation of functional materials due to their strong coordination with metal ions and robust P-C bond. researchgate.netresearchgate.net The rational design of these materials allows for the tuning of their properties for specific applications.
Key areas of development are:
Metal-Organic Frameworks (MOFs): Phosphonates are used as organic linkers to construct highly stable and porous MOFs. researchgate.netnih.gov These materials are being investigated for gas storage and separation, catalysis, and sensing. The isoreticular approach, which involves using linkers of different coordinating groups (like phosphinate and phosphonate) to create similar framework structures, is expanding the library of available MOFs. nih.gov
Hybrid Organic-Inorganic Materials: The sol-gel process provides a green method for synthesizing phosphonate-containing hybrid materials under mild conditions. researchgate.net These materials can incorporate various elements like titanium or zirconium, offering tailored properties for applications such as proton conduction and anti-corrosion coatings. researchgate.net
Functional Polymers: Copolymers incorporating phosphonate ester groups are being developed for specialized applications. For instance, well-defined acidic copolymers prepared via RAFT polymerization have been designed to improve the adhesion of dental self-etch adhesives. rsc.org
The ability to precisely control the structure and functionality at the molecular level will drive the creation of advanced materials with unprecedented performance.
Advanced Computational-Experimental Synergies in Phosphonate Research
The synergy between computational modeling and experimental work is accelerating the pace of discovery in phosphonate chemistry. dtic.milnih.gov Theoretical calculations can provide deep insights into reaction mechanisms, molecular properties, and material performance, thereby guiding experimental design and reducing trial-and-error.
Current and future synergies involve:
Predicting Reactivity and Properties: Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate global reactivity indices, thermochemical data, and spectroscopic properties of phosphonate esters. nih.gov This information helps in understanding their stability, reactivity, and potential applications, for example, as antioxidants. dtic.milnih.gov
Mechanism Elucidation: Computational studies can map out the energy profiles of reaction pathways, such as the hydrolysis of phosphonate esters, and identify transition states. dtic.mil This fundamental understanding is crucial for optimizing reaction conditions and designing better catalysts.
Materials by Design: Modeling is used to predict the structures and properties (e.g., porosity, stability) of phosphonate-based materials like MOFs before their synthesis. nih.gov This computational screening allows researchers to target the most promising candidates for experimental validation.
Interpreting Experimental Data: Theoretical calculations of NMR spectra and other analytical data aid in the characterization of newly synthesized compounds. nih.gov
This integrated approach, where computation predicts and explains while experimentation validates and discovers, is essential for the efficient development of new phosphonate-based technologies. rsc.org
Comprehensive Understanding of Environmental Behavior and Remediation Strategies
With the widespread use of organophosphorus compounds, including phosphonate esters as flame retardants and plasticizers, understanding their environmental fate and developing effective remediation strategies is of paramount importance. researchgate.netnih.gov
Future research will need to address several key aspects:
Environmental Fate and Transport: Investigating the transformation mechanisms and pathways of phosphonate esters in various environmental compartments (air, water, soil). nih.gov While some phosphonates show resistance to biodegradation, they can undergo abiotic degradation, such as photolysis, especially when complexed with metal ions like Fe(III). wikipedia.orgnih.gov
Biodegradation: Although industrial polyphosphonates are generally stable, some bacteria have evolved the ability to metabolize natural phosphonates as a source of phosphorus or nitrogen. wikipedia.org Research is ongoing to isolate and engineer microorganisms capable of degrading the more persistent synthetic phosphonates.
Advanced Remediation Technologies: Current wastewater treatment plants can remove phosphonates with relatively high efficiency through chemical precipitation, but challenges remain. nih.gov Emerging remediation strategies focus on adsorption using novel materials like granular ferric hydroxide (B78521), modified activated carbon, and functionalized magnetic nanoparticles. tandfonline.comresearchgate.netsemanticscholar.org These methods offer the potential for not only removal but also recovery of phosphorus, a limited and valuable resource. tandfonline.comresearchgate.net
Risk Assessment: There is a need for more comprehensive data on the toxicity and persistence of phosphonate esters and their degradation products to conduct accurate environmental and health risk assessments. nih.gov
A holistic approach that considers the entire lifecycle of these compounds, from synthesis to disposal and environmental impact, is crucial for ensuring their sustainable use.
Q & A
Basic Synthesis and Optimization
Q: What is the optimal method for synthesizing phosphonic acid derivatives from dibutyl ethylphosphonate esters? A: The McKenna method using TMSBr (trimethylsilyl bromide) is highly effective. In this protocol, TMSBr (10 equivalents per ester group) is added dropwise to a solution of the phosphonate ester in CH₂Cl₂ at 0°C. After stirring overnight at room temperature, volatiles are evaporated, and MeOH is added to hydrolyze intermediates. The resulting phosphonic acid is obtained in high purity without further purification . This method avoids harsh acidic conditions, making it suitable for acid-sensitive substrates.
Advanced Substitution Reactions
Q: How do substitution reactions of dibutyl ethylphosphonate esters influence their bioactivity in coordination complexes? A: Trans-Pd(II) complexes incorporating dibutyl ethylphosphonate esters exhibit cytostatic activity against cancer cell lines (e.g., KB and L1210). The ester’s alkyl chain length and electron-withdrawing groups modulate ligand exchange kinetics. For instance, bulkier esters (e.g., dibutyl) enhance steric shielding around the Pd center, reducing off-target reactivity while maintaining cytotoxicity comparable to cisplatin . Methodological optimization includes adjusting reaction stoichiometry and solvent polarity to stabilize Pd–P bonds during ligand substitution.
Analytical Characterization
Q: Which spectroscopic techniques are most reliable for characterizing dibutyl ethylphosphonate esters? A:
- NMR Spectroscopy : ³¹P NMR resolves phosphorus environments (δ ~20–30 ppm for phosphonate esters), while ¹H/¹³C NMR identifies alkyl chain conformations and ester linkages.
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., C₁₄H₂₉O₅P, MW 308.35 for [3-(oxiranylmethoxy)propyl]phosphonic acid dibutyl ester) .
- InChIKey Validation : Cross-referencing with NIST databases (e.g., InChIKey: AATNZNJRDOVKDD for diethyl ethylphosphonate) ensures structural accuracy .
Stability and Reactivity
Q: How do hydrolysis conditions affect the stability of dibutyl ethylphosphonate esters? A: Hydrolysis rates depend on pH and substituents. Under acidic conditions (pH < 3), ester cleavage proceeds via protonation of the phosphoryl oxygen, while alkaline conditions (pH > 10) involve nucleophilic attack by OH⁻. For example, (2-chloro-2-oxoethyl)phosphonic acid dibutyl ester (C₁₀H₂₀ClO₄P) undergoes rapid hydrolysis in basic media due to electron-withdrawing chloro groups accelerating nucleophilic substitution . Stability assays should include pH-controlled kinetic studies with LC-MS monitoring.
Biological Evaluation
Q: What protocols are used to assess the cytotoxicity of phosphonate ester complexes? A:
- Cell Viability Assays : MTT or resazurin-based assays quantify metabolic activity in cell lines (e.g., KB, L1210) after 48–72 hr exposure.
- Comparative Studies : Activity is benchmarked against cisplatin, with IC₅₀ values calculated via dose-response curves.
- Mechanistic Probes : Flow cytometry (apoptosis/necrosis markers) and Western blotting (caspase activation) identify modes of action. Phosphonate esters with extended alkyl chains (e.g., dibutyl) often show enhanced membrane permeability, improving efficacy .
Computational Modeling
Q: How can molecular dynamics (MD) simulations predict the solvation behavior of dibutyl ethylphosphonate esters? A: MD simulations parameterized with OPLS-AA force fields model ester–solvent interactions. Key metrics include:
- Solvent-Accessible Surface Area (SASA) : Predicts aggregation tendencies in aqueous media.
- Radial Distribution Functions (RDFs) : Identifies preferential interactions (e.g., hydrogen bonding with aprotic solvents like THF).
For example, simulations of dibutyl esters reveal hydrophobic clustering in water, guiding solvent selection for homogeneous reaction conditions .
Contradictory Data Resolution
Q: How can researchers resolve discrepancies in reported catalytic activities of phosphonate ester complexes? A: Contradictions often arise from:
- Ligand Purity : Trace moisture or hydrolysis products (e.g., phosphonic acids) can alter reactivity. Validate purity via ³¹P NMR and elemental analysis.
- Experimental Conditions : Differences in solvent polarity (e.g., DMF vs. CH₃CN) or temperature affect reaction kinetics. Replicate studies under standardized conditions.
- Substrate Scope : Activity may vary with steric/electronic profiles of co-ligands. Systematic variation of substituents (e.g., electron-donating vs. withdrawing groups) clarifies structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
